N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Description

Chemical Identity:

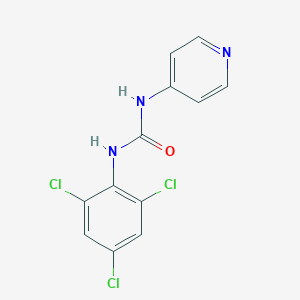

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea (CAS: 97627-27-5) is a urea derivative with the molecular formula C₁₂H₈Cl₃N₃O and a molecular weight of 316.57 g/mol . Its structure comprises a pyridyl group attached to one urea nitrogen and a 2,4,6-trichlorophenyl group on the other nitrogen (SMILES: Clc1cc(Cl)c(NC(=O)Nc2ccncc2)c(Cl)c1) .

Properties

IUPAC Name |

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOKNHVRVRMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587911 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97627-27-5 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic addition of the amine group in 4-aminopyridine to the electrophilic carbon in 2,4,6-trichlorophenyl isocyanate, forming a urea linkage. The reaction is typically conducted in anhydrous toluene at 80°C for 3 hours, yielding 87% of the target compound.

Key Reaction:

Reaction Conditions and Optimization

Optimization studies highlight the critical role of solvent choice, temperature, and reactant stoichiometry:

Elevating temperatures beyond 80°C risks decomposition of the isocyanate moiety, while polar solvents like DMF promote undesired byproducts.

Precursor Synthesis: 4-Aminopyridine Preparation

The availability of high-purity 4-aminopyridine is crucial for the synthesis. Industrial production often employs a two-stage process:

-

Pyridine to 1-(4-Pyridyl)pyridinium Chloride Hydrochloride :

Pyridine reacts with chlorinating agents to form this intermediate (36–40% yield). -

Reduction to 4-Aminopyridine :

Catalytic hydrogenation or chemical reduction (e.g., using iron and acetic acid) yields 4-aminopyridine.

Recent advances utilize 4-nitropyridine-N-oxide reduction with iron and mineral acids, achieving 65% total yield.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity:

-

NMR Spectroscopy : Confirms urea linkage via carbonyl () and aromatic proton signals.

-

Mass Spectrometry : Molecular ion peak at aligns with the compound’s molecular weight.

-

HPLC Purity Analysis : Typically exceeds 95% purity under optimized conditions.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like 4-pyridone or dichlorophenyl derivatives may arise from:

Scalability Considerations

Industrial-scale production faces challenges in:

-

Solvent Recovery : Toluene’s high boiling point () complicates distillation.

-

Waste Management : HCl byproduct requires neutralization, increasing production costs.

Industrial-Scale Production Feasibility

While lab-scale synthesis is well-established, industrial adoption requires:

Chemical Reactions Analysis

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Rho-associated Protein Kinase (ROCK)

NPU is recognized as a potent and selective ATP-competitive inhibitor of ROCK. This kinase plays a crucial role in various cellular processes, including:

- Cell migration

- Cytoskeletal organization

- Smooth muscle contraction

The inhibition of ROCK by NPU has been studied for its potential therapeutic effects in conditions such as hypertension and cancer metastasis .

2. Modulation of FoxO1 Activity

Research indicates that NPU can modulate the function of FoxO1, a transcription factor involved in regulating genes associated with oxidative stress resistance and apoptosis. This modulation suggests potential applications in neurodegenerative diseases where FoxO1's activity is crucial for neuronal survival .

Case Study: ROCK Inhibition and Cancer Therapy

A study demonstrated that the application of NPU in cancer cell lines resulted in decreased cell proliferation and increased apoptosis through ROCK inhibition. The results indicated that NPU could serve as a lead compound for developing new anticancer agents targeting the ROCK pathway.

| Study Aspect | Details |

|---|---|

| Cell Lines Used | Various cancer cell lines |

| Key Findings | Reduced proliferation; increased apoptosis |

| Potential Application | Development of ROCK inhibitors in cancer therapy |

Research Insights

Numerous studies have corroborated the effectiveness of NPU as a selective ROCK inhibitor. For instance:

- Selectivity : NPU exhibits high selectivity for ROCK over other kinases, making it a valuable tool for dissecting the roles of ROCK in various biological contexts .

- Therapeutic Potential : The compound's ability to influence pathways related to cell survival and proliferation positions it as a candidate for further research into therapies for diseases characterized by dysregulated ROCK activity.

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include disruption of cellular processes and inhibition of signal transduction pathways .

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : Highly soluble in DMSO but poorly soluble in aqueous media .

- Stability : Light-sensitive; recommended storage at +4°C .

- pKa : Predicted to be ~11.10, indicating weak basicity .

Biological Activity: This compound is a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), with applications in studying cytoskeletal dynamics, cell motility, and vascular physiology . Its selectivity arises from competitive binding at the ATP pocket of ROCK isoforms (ROCK1/2), distinguishing it from non-ATP-competitive kinase inhibitors .

Structural and Functional Analysis of Urea Derivatives

The following table summarizes key differences between N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea and structurally related urea derivatives:

Key Comparative Insights:

Structural Determinants of Selectivity: The pyridyl group in this compound enables hydrogen bonding with kinase active sites, enhancing ROCK selectivity . In contrast, Fluometuron and Isoproturon lack aromatic heterocycles, resulting in non-selective herbicidal activity . The 2,4,6-trichlorophenyl group confers hydrophobicity, improving membrane permeability and target binding compared to analogs like N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea .

Mechanistic Differences :

- Unlike CC-2 , which acts as a chlorinating reagent in synthesis, this compound directly modulates kinase activity via ATP competition .

- Thiourea analogs (e.g., N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)thiourea) exhibit reduced kinase inhibition due to altered hydrogen-bonding capacity .

Biological Specificity: The compound’s ROCK selectivity contrasts with Novaluron and Teflubenzuron, urea-based insecticides that target chitin synthesis in insects . Compared to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide (a triazole-containing compound), the pyridyl-urea scaffold offers distinct pharmacokinetic profiles, likely due to reduced metabolic degradation .

Biological Activity

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, also known by its CAS number 97627-27-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H8Cl3N3O

- Molecular Weight : 316.57 g/mol

- Solubility : Soluble in DMSO

- Melting Point : Data not available

The compound features a pyridine ring and a trichlorophenyl group attached to a urea moiety, which is significant for its biological interactions.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It acts as an inhibitor of Rho-associated protein kinase (ROCK), an important target in various diseases including cancer and cardiovascular disorders . This inhibition is characterized as ATP-competitive.

- Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines by disrupting cellular pathways involved in proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its structural features that allow interaction with microbial targets .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. Anticancer Activity

A study examined the compound's effect on different cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation.

2. Antimicrobial Efficacy

In vitro tests demonstrated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics, highlighting its potential as a new antimicrobial agent .

3. Enzyme Inhibition Studies

Research focused on the compound's role as a ROCK inhibitor revealed that it binds effectively to the enzyme's active site, leading to reduced activity in cellular assays. This property positions it as a candidate for further development in treating conditions where ROCK is implicated .

Future Directions

The ongoing research into this compound aims to:

- Further elucidate its mechanisms of action through advanced molecular modeling techniques.

- Explore its therapeutic applications in oncology and infectious diseases.

- Investigate the structure-activity relationship to optimize efficacy and reduce toxicity.

Q & A

What are the recommended synthetic routes for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea?

The synthesis of this urea derivative typically involves reacting substituted isocyanates with amines. For example, a method analogous to the synthesis of related urea compounds (e.g., N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-phenylurea) involves using 4-pyridylamine and 2,4,6-trichlorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl generated during the reaction. Optimization may require controlled stoichiometry, temperature, and solvent polarity to minimize side reactions and improve yield .

How can NMR spectroscopy be utilized to confirm the structure of this compound?

1H and 13C NMR are critical for structural confirmation. The aromatic protons in the 2,4,6-trichlorophenyl group exhibit characteristic splitting patterns due to chlorine's electronegativity and symmetry. For example, the para-chlorine substituents in similar compounds (e.g., N-(2,4,6-trichlorophenyl)acetamide) produce predictable chemical shifts (δ 7.2–7.8 ppm for aromatic protons). Computational additivity models can predict shifts by tabulating substituent effects (e.g., -Cl, -NHCO-) and comparing them to experimental data. Discrepancies >0.1 ppm may indicate impurities or incorrect assignments .

What are the key considerations for optimizing solubility and stability of this compound in different solvents?

Solubility is influenced by hydrogen bonding (urea group) and aromatic chlorination. Polar aprotic solvents like DMSO or DMF enhance solubility due to urea's hydrogen-bonding capacity, while nonpolar solvents (e.g., hexane) are less effective. Stability studies should assess hydrolysis susceptibility under acidic/basic conditions via HPLC or TLC. Thermal stability can be evaluated using differential scanning calorimetry (DSC). Pre-formulation studies should prioritize solvents with low reactivity (e.g., acetonitrile for spectroscopic assays) .

How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, a related urea derivative (N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea) was analyzed at 150 K, yielding an R factor of 0.050. Key parameters include crystal system (monoclinic), space group (P21/c), and hydrogen-bonding networks. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Refinement software (e.g., SHELXL) is used to model thermal motion and disorder .

What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set can predict frontier molecular orbitals, electrostatic potential surfaces, and charge distribution. For spectroscopic validation, gauge-including atomic orbital (GIAO) calculations estimate NMR chemical shifts. Molecular dynamics simulations (e.g., in water or lipid bilayers) assess solvation effects and conformational flexibility. Comparative studies with analogs (e.g., pyridyl vs. phenyl substituents) can highlight electronic differences .

How should researchers address discrepancies in biological activity data across different studies involving this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations), compound purity, or structural analogs. Mitigation strategies include:

- Validating purity via HPLC (>95%) and NMR.

- Replicating assays under standardized conditions (e.g., ATP levels for kinase studies).

- Cross-referencing with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Comparing results to structurally related compounds (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) to identify substituent-specific effects .

What strategies are effective in analyzing the hydrogen bonding network of this urea derivative in solid-state vs solution-phase?

- Solid-state: X-ray crystallography reveals intermolecular H-bonds (e.g., urea N-H∙∙∙O=C). FT-IR can confirm hydrogen bonding via N-H stretching frequencies (3200–3400 cm⁻¹) and carbonyl shifts (1650–1700 cm⁻¹).

- Solution-phase: 1H NMR in DMSO-d6 detects solvent interactions (e.g., DMSO H-bonding with urea protons). Variable-temperature NMR assesses dynamic H-bonding behavior.

Combining these methods provides a comprehensive view of molecular interactions .

How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Kinetic studies under varying temperatures and concentrations determine rate laws and activation parameters. Isotopic labeling (e.g., deuterated solvents or 15N-labeled amines) tracks proton transfer or bond cleavage. For example, in reactions with N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (a related reagent), 13C-labeled carbonyl groups can map urea decomposition pathways. Mass spectrometry and isotopic scrambling analysis further clarify intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.